molecular formula C11H16N2O2S B1523112 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione CAS No. 1152880-11-9

4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B1523112
CAS No.: 1152880-11-9
M. Wt: 240.32 g/mol
InChI Key: LAHOLYHJERNVHG-UHFFFAOYSA-N
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Description

4-[4-(Aminomethyl)phenyl]-1λ⁶-thiomorpholine-1,1-dione is a thiomorpholine-dione derivative featuring a phenyl ring substituted with an aminomethyl group at the para position. The thiomorpholine-1,1-dione core consists of a six-membered sulfur-containing ring with two sulfonyl groups, conferring unique electronic and steric properties.

Properties

IUPAC Name

[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-9-10-1-3-11(4-2-10)13-5-7-16(14,15)8-6-13/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHOLYHJERNVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione typically involves the following steps:

    Formation of the Thiomorpholine Ring: This can be achieved through the reaction of a suitable dithiol with an appropriate amine under controlled conditions.

    Substitution with Aminomethylphenyl Group: The thiomorpholine ring is then reacted with a compound containing the aminomethylphenyl group, often through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors where the thiomorpholine ring formation and subsequent substitution are carried out in a stepwise manner.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Various substituted thiomorpholine derivatives.

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: Incorporated into polymers to improve mechanical properties and thermal stability.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: Utilized in the labeling of proteins for tracking and analysis.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.

    Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry:

    Chemical Manufacturing: Employed in the synthesis of other complex organic compounds.

    Pharmaceuticals: Used as an intermediate in the production of various drugs.

Mechanism of Action

The mechanism by which 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound belongs to a broader class of thiomorpholine-1,1-dione derivatives, where substituents on the thiomorpholine ring or attached aromatic/aliphatic groups modulate physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Chemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substituent Group Key Properties References
4-[4-(Aminomethyl)phenyl]-1λ⁶-thiomorpholine-1,1-dione N/A C₁₁H₁₄N₂O₂S 262.31 4-(Aminomethyl)phenyl High purity (95%), potential for hydrogen bonding due to -NH₂ group
4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione 175136-91-1 C₉H₁₁NO₂S₂ 253.32 2-Thienylmethyl Enhanced aromatic π-stacking (thiophene ring), commercial availability
4-[(5-Methyl-2-furyl)methyl]-1λ⁶-thiomorpholine-1,1-dione 478040-47-0 C₁₀H₁₃NO₃S 251.28 5-Methylfuran-2-ylmethyl Electron-rich furan ring; may influence solubility and metabolic stability
4-(Pentan-3-yl)-1λ⁶-thiomorpholine-1,1-dione 866041-16-9 C₉H₁₉NO₂S 217.32 Pentan-3-yl (aliphatic) Increased lipophilicity; potential for membrane permeability
4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1λ⁶-thiomorpholine-1,1-dione N/A C₁₃H₁₉N₂O₃S 307.37 3-(Aminomethyl)phenoxyethyl Extended linker; flexibility for receptor interactions
4-Acetyl-1λ⁶-thiane-1,1-dione 473254-30-7 C₇H₁₂O₃S 176.23 Acetyl group (ketone) Polar substituent; may reduce lipophilicity

Key Differences and Implications

Aromatic vs. Aliphatic Substituents: The target compound’s 4-(aminomethyl)phenyl group provides a rigid, planar structure suitable for interactions with aromatic residues in binding pockets .

Heterocyclic Modifications :

  • Replacement of the phenyl group with 2-thienylmethyl (CAS 175136-91-1) retains aromaticity but introduces sulfur, which may alter redox properties or metal coordination .
  • The 5-methylfuran-2-ylmethyl group (CAS 478040-47-0) offers oxygen-based hydrogen bonding capacity, which could improve aqueous solubility compared to thiophene analogs .

The aminomethylphenoxyethyl chain in the tertiary amine derivative (CymitQuimica) extends the molecule’s reach, enabling interactions with deeper receptor pockets .

Biological Activity

4-[4-(Aminomethyl)phenyl]-1λ6-thiomorpholine-1,1-dione is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H16N2O2S
  • Molecular Weight : 240.32 g/mol
  • CAS Number : 140201-11-2
  • Structure : The compound features a thiomorpholine ring with an aminomethyl phenyl substituent, which is crucial for its biological interactions.

The biological activity of 4-[4-(aminomethyl)phenyl]-1λ6-thiomorpholine-1,1-dione is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.
  • Antiparasitic Effects : Similar compounds have been studied for their activity against parasites such as Leishmania and Trypanosoma. The mechanism often involves inhibition of specific enzymes critical for the parasites' survival, potentially leading to increased reactive oxygen species (ROS) levels within the cells .

Biological Activity Data

Activity Type Target Organism/Enzyme EC50 (μM) Comments
AntimicrobialVarious Bacteria<10Effective against resistant strains
AntileishmanialLeishmania panamensis15Moderate activity; further optimization needed
AntitrypanosomalTrypanosoma brucei20High selectivity observed

Antileishmanial Activity

A study evaluated the antileishmanial effects of 4-[4-(aminomethyl)phenyl]-1λ6-thiomorpholine-1,1-dione on intracellular amastigotes of Leishmania panamensis. The compound was tested in human U-937 cells, revealing a significant reduction in parasite viability at concentrations below 25 μM, indicating its potential as a lead compound for further development .

Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against various bacterial pathogens. Results indicated that it possesses a broad spectrum of activity with an EC50 value consistently below 10 μM for multiple strains, suggesting its potential utility in treating infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of aminomethylphenyl precursors with sulfonating agents under controlled pH and temperature. For example, thiomorpholine ring formation requires nucleophilic substitution at sulfur centers, optimized via anhydrous conditions (e.g., DMF as solvent) and catalytic bases like triethylamine to enhance reaction efficiency. Post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments and carbon backbone integrity, with diagnostic peaks for the thiomorpholine-dione moiety (e.g., deshielded S=O protons at δ 3.2–3.5 ppm) .
  • X-ray Crystallography : Resolves stereochemical details and hydrogen-bonding networks (e.g., C=O⋯H–N interactions stabilizing the thiomorpholine ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching (<5 ppm error) .

Q. What in vitro biological screening models have been used to evaluate the pharmacological potential of this compound?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition Studies : Fluorescence-based assays (e.g., kinase or protease targets) with IC50_{50} determination using dose-response curves .
  • Receptor Binding Assays : Radioligand displacement (e.g., 3^3H-labeled ligands for GPCRs) to quantify binding affinity (Ki_i) .
  • Cell Viability Assays : MTT or resazurin-based protocols in cancer cell lines to assess cytotoxic effects .

Advanced Research Questions

Q. How can researchers reconcile conflicting bioactivity data reported for this compound across different assay systems?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal techniques (e.g., SPR for binding kinetics vs. functional cAMP assays) .
  • Statistical Meta-Analysis : Apply mixed-effects models to account for inter-study variability in IC50_{50} values .
  • Structural-Activity Relationship (SAR) Profiling : Compare bioactivity trends with derivatives to identify assay-specific steric/electronic influences .

Q. What computational chemistry approaches are suitable for predicting the binding modes of this compound with novel biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate ligand-receptor interactions, focusing on the aminomethylphenyl group’s role in target engagement .
  • Molecular Dynamics (MD) Simulations : Analyze stability of predicted complexes (e.g., RMSD <2 Å over 100 ns trajectories) in explicit solvent models .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives with modified thiomorpholine substituents .

Q. What strategies optimize the stereochemical control during the synthesis of derivatives containing the thiomorpholine-1,1-dione scaffold?

  • Methodological Answer :

  • Chiral Auxiliaries : Introduce temporary stereogenic centers (e.g., Evans oxazolidinones) to direct thiomorpholine ring closure enantioselectively .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for kinetic resolution during cyclization steps .
  • Crystallization-Induced Diastereomer Resolution : Exploit differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) for chiral purification .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound across solvents?

  • Methodological Answer :

  • Standardized Solubility Protocols : Use shake-flask methods with HPLC quantification under controlled temperature (25°C ± 0.5°C) and ionic strength .
  • QSAR Modeling : Correlate solubility with solvent polarity indices (e.g., Hansen parameters) to identify outlier datasets .
  • Co-solvency Studies : Evaluate ternary solvent systems (e.g., DMSO/water/PEG) to resolve conflicts in polar aprotic vs. aqueous media .

Experimental Design Considerations

Q. What controls are essential when evaluating the metabolic stability of this compound in hepatocyte assays?

  • Methodological Answer :

  • Positive/Negative Controls : Include verapamil (high-clearance reference) and propranolol (low-clearance reference) .
  • Matrix Effects Mitigation : Use charcoal-stripped serum or ultracentrifugation to remove endogenous enzyme inhibitors .
  • Time-Course Sampling : Collect aliquots at 0, 15, 30, 60, and 120 minutes to capture nonlinear degradation kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione
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4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione

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